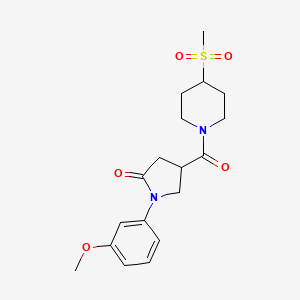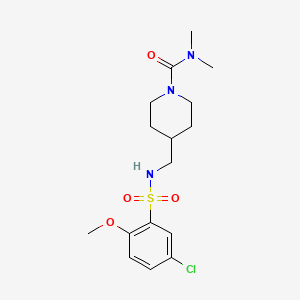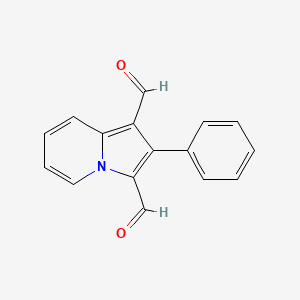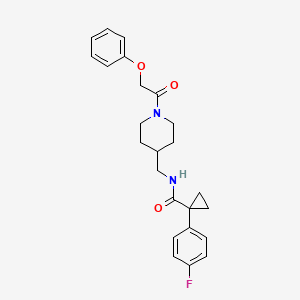
1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one" is a functionalized piperidone, which is a class of organic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The compound features a pyrrolidin-2-one core, substituted with a methoxyphenyl group and a methylsulfonyl piperidine moiety, indicating potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related functionalized piperidones can be achieved through addition-rearrangement reactions involving arylsulfonyl isocyanates and substituted dihydropyrans, as demonstrated in the synthesis of 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS) have been shown to convert 1,3-dicarbonyl compounds into highly functionalized piperidines, suggesting a potential synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of the synthesized compound.
Chemical Reactions Analysis
The reactivity of similar piperidine and pyrrolidinone derivatives has been explored in various chemical transformations. For instance, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been used to synthesize a range of piperidines and related heterocycles . Moreover, the reaction of phenyl vinyl sulfone with hydroxyl ions has been studied, providing insights into the behavior of sulfonyl compounds under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include a high degree of polarity due to the presence of the sulfonyl and carbonyl groups, which could influence its solubility and reactivity. The methoxy group may contribute to the electron density of the aromatic ring, affecting its chemical behavior. The steric hindrance provided by the piperidine and pyrrolidinone rings could also play a role in the compound's reactivity and interactions with biological targets.
科学的研究の応用
Synthesis and Structural Analysis
The study by (Li-min Yang et al., 2008) presents the crystal structure of a compound with a similar sulfonyloxy tropane framework, emphasizing the conformational characteristics of fused piperidine and pyrrolidine rings. This research contributes to the understanding of molecular geometry and potential interactions in biological systems.
Methodological Advances in Organic Synthesis
(T. G. Back & K. Nakajima, 2000) describe a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones, showcasing a method that could be applicable for the synthesis of complex molecules including the target compound.
Applications in Heterocyclic Chemistry
Research by (P. K. Mahata et al., 2003) demonstrates the use of a related compound for the regiospecific synthesis of five and six-membered heterocycles. This work highlights the versatility of such compounds in constructing complex heterocyclic structures, which are often found in pharmaceutical agents.
Electrosynthesis Applications
(T. Golub & J. Becker, 2015) studied the anodic methoxylation of piperidine derivatives, including those with N-sulfonyl groups. Their findings on electrochemical transformations could inform the development of novel synthetic routes for structurally related compounds.
Insecticidal Properties
(E. A. Bakhite et al., 2014) explored the synthesis and insecticidal activity of pyridine derivatives. While not directly related, this research illustrates the potential bioactive applications of complex organic molecules, suggesting areas for further exploration in compounds with similar functional groups.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-(4-methylsulfonylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-25-15-5-3-4-14(11-15)20-12-13(10-17(20)21)18(22)19-8-6-16(7-9-19)26(2,23)24/h3-5,11,13,16H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACXOOLXASPOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole](/img/structure/B2532994.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2533000.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)
![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)
![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)
![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)
![N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride](/img/structure/B2533008.png)

